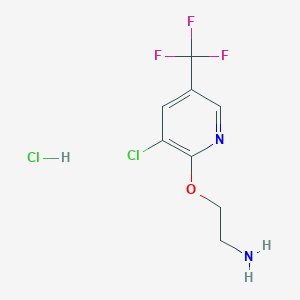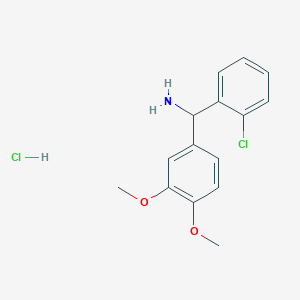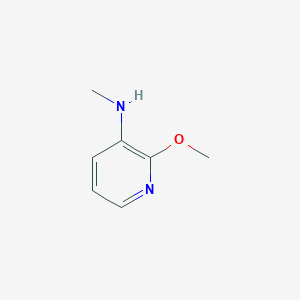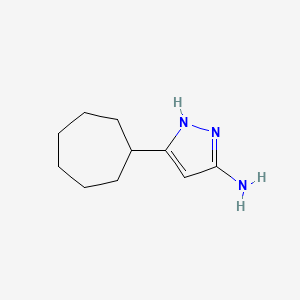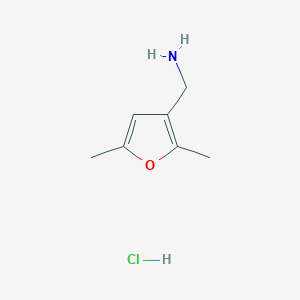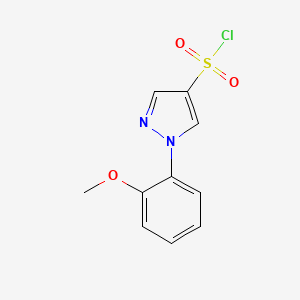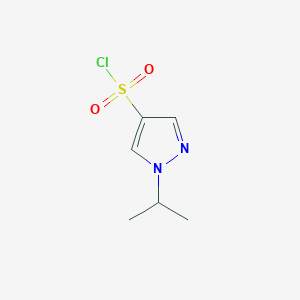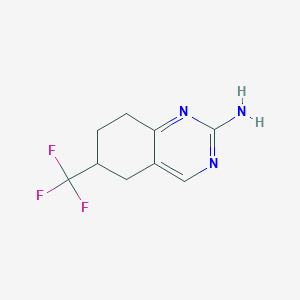
2-Amino-6-(trifluormethyl)-5,6,7,8-tetrahydrochinazolin
Übersicht
Beschreibung
The compound “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is known for its electron-withdrawing properties . The trifluoromethyl group is often used in medicinal chemistry and agrochemicals due to its steric similarity to hydrogen and its high electronegativity .
Synthesis Analysis
The synthesis of related compounds has been reported using various methods. For instance, trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines have been prepared using a three-step/one-pot procedure . Although this synthesis pertains to a slightly different compound, it provides insight into the potential synthetic routes that could be adapted for the synthesis of “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine”.Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties . The tetrahydroquinazolin core is a bicyclic structure that provides a rigid framework for the molecule, potentially affecting its binding affinity to biological targets .Chemical Reactions Analysis
While specific chemical reactions of “6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine” are not detailed in the provided papers, the presence of reactive functional groups such as the trifluoromethyl group suggests that it could undergo typical reactions associated with these groups .Wissenschaftliche Forschungsanwendungen
Entwicklung von Pharmazeutika
Die Trifluormethylgruppe (-CF3) ist ein gängiger Pharmakophor in vielen von der FDA zugelassenen Medikamenten . Ihre Einbindung in Arzneimittelmoleküle kann ihre metabolische Stabilität, Bioverfügbarkeit und Bindungsaffinität zu biologischen Zielstrukturen verbessern. 2-Amino-6-(trifluormethyl)-5,6,7,8-tetrahydrochinazolin könnte auf sein Potenzial als Grundstruktur bei der Entwicklung neuer Therapeutika untersucht werden, insbesondere bei Erkrankungen, bei denen eine Modulation von Rezeptoren des zentralen Nervensystems vorteilhaft ist.
Struktur-Wirkungs-Beziehungen (SAR)-Studien
In SAR-Studien hat sich gezeigt, dass die Trifluormethylgruppe die Potenz von Verbindungen erhöht. So erhöhte beispielsweise ihre Aufnahme in die para-Position des Phenolrings die Potenz zur Hemmung der 5-Hydroxytryptamin (5-HT)-Aufnahme um das Sechsfache . Diese Verbindung könnte verwendet werden, um die Auswirkungen der Trifluormethylgruppe in verschiedenen Positionen auf die biologische Aktivität zu untersuchen.
Flüssigkristallforschung
Verbindungen mit Trifluormethylgruppen werden bei der Synthese von Flüssigkristall-Zwischenprodukten verwendet . Die einzigartigen strukturellen Merkmale von This compound können zur Entwicklung neuer Materialien mit wünschenswerten elektrooptischen Eigenschaften für Displaytechnologien beitragen.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is not fully understood. However, it has been found to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine have been extensively studied. For instance, it has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new drugs for pain management. Additionally, it has been found to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine has several advantages and limitations for lab experiments. One of the advantages is its ability to interact with specific receptors in the body, making it a potential candidate for the development of new drugs. Additionally, it has been found to have high selectivity and potency, making it a useful tool for studying specific biological processes. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases, including pain and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in catalysis and materials science. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure safe handling and use in lab experiments.
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h4,6H,1-3H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPOTZHKLPAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)

![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
